molecular formula C11H13BrFNO B7893254 (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7893254
M. Wt: 274.13 g/mol
InChI Key: GIELNKMYBNOAAQ-JTQLQIEISA-N
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Description

(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a bromo-fluoro-substituted benzyl group at the nitrogen atom and a hydroxyl group at the (S)-configured C3 position. This compound’s structure combines a rigid aromatic moiety with a polar hydroxyl group, making it a candidate for targeted biological interactions, particularly in receptor binding or enzyme inhibition. Its synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with appropriate benzyl halides under optimized conditions .

Properties

IUPAC Name

(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELNKMYBNOAAQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl bromide and (S)-pyrrolidin-3-ol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4), ether.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO).

Major Products:

    Oxidation: (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-one.

    Reduction: (3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

RG7774 (Triazolopyrimidine Derivative)
  • Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
  • Key Differences: The nitrogen substituent is a triazolopyrimidine ring system instead of a bromo-fluorophenyl group.
  • Synthesis : Requires multi-step reactions starting from benzyl chloride, with a focus on triazolopyrimidine core formation .
  • Implications : The bulkier substituent may reduce membrane permeability compared to the target compound but enhance affinity for purine-binding enzymes.
(3R,5S)-1-Benzyl-5-(bis(trifluoromethyl)phenyl)pyrrolidin-3-ol
  • Structure : Features bis(3,5-bis(trifluoromethyl)phenyl) groups attached to the pyrrolidine.
  • Key Differences : The trifluoromethyl groups are highly electron-withdrawing, increasing lipophilicity and metabolic stability.
  • Synthesis : Achieved via nucleophilic substitution under argon, yielding 60–89% .
  • Implications : Enhanced steric hindrance may limit binding to compact active sites, unlike the target compound’s planar bromo-fluorophenyl group.
(3S)-1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-ol
  • Structure : Substitutes the phenyl ring with a pyridine moiety bearing a bromine atom.
  • Implications : May exhibit stronger hydrogen-bonding interactions compared to the target’s purely hydrophobic phenyl group .

Functional Group Modifications on the Pyrrolidine Core

Oxadiazole-Containing Analogs
  • Example : (3R,5S)-5-[3-(2-chloro-4-fluoro-benzyl)-1,2,4-oxadiazol-5-yl]-1-(imidazol-2-ylmethyl)pyrrolidin-3-ol.
  • Key Differences : Incorporates a 1,2,4-oxadiazole ring and imidazole substituent.
  • Implications : The oxadiazole enhances rigidity and may improve selectivity for enzymes requiring planar ligands, contrasting with the target’s flexible benzyl group .
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol
  • Structure : Substitutes the benzyl group with a trifluoromethylpyridine moiety.
  • Implications : Higher metabolic stability due to fluorine substituents but reduced aromatic π-surface compared to the target .

Biological Activity

(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, identified by its CAS number 1567920-37-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C11_{11}H13_{13}BrFNO and a molecular weight of 274.13 g/mol. The presence of the bromo and fluorine substituents on the phenyl ring suggests possible interactions with biological targets, making it a candidate for further investigation.

PropertyValue
Molecular FormulaC11_{11}H13_{13}BrFNO
Molecular Weight274.13 g/mol
CAS Number1567920-37-9

Biological Activity Overview

Research into the biological activity of (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol has indicated potential in various therapeutic areas, particularly in antiviral and antibacterial applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol. For instance, a class of N-heterocycles demonstrated significant antiviral efficacy against various strains of viruses, including herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). These compounds exhibited half-maximal effective concentration (EC50_{50}) values ranging from 5 to 28 μM against RSV, showcasing their potential as antiviral agents .

Antibacterial Activity

In terms of antibacterial activity, derivatives of pyrrolidine have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been tested using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli, exhibiting notable inhibition zones at concentrations as low as 1 mM . The structure-function relationship indicates that modifications in the phenyl ring can enhance antibacterial potency.

Case Studies

  • Antiviral Efficacy : A study evaluated several pyrrolidine derivatives for their antiviral activity against HSV-1. Among these, compounds with a bromo or fluoro substitution displayed enhanced activity compared to their non-substituted counterparts, suggesting that (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may also possess similar properties .
  • Antibacterial Testing : Another investigation focused on the antibacterial effects of pyrrolidine derivatives against multi-drug resistant strains. The results indicated that certain modifications led to significant reductions in bacterial viability, particularly against MRSA strains .

The precise mechanism by which (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or bacterial cell wall synthesis due to structural similarities with known active agents.

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